Cycloneosamandaridine

Description

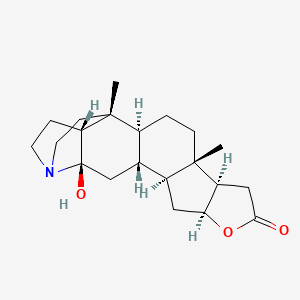

Cycloneosamandaridine is a C₂₁H₃₁NO₃ alkaloid isolated from the skin of the fire salamander (Salamandra maculosa maculosa). Initial structural proposals for this compound were revised due to discrepancies between synthetic and natural samples. Originally assigned an unusual A/B ring junction (structure 16), further studies favored a more conventional structure (17) .

Key physical properties include a melting point of 281–283°C (natural) and a hydrochloride derivative decomposing at 250°C .

Properties

CAS No. |

63653-28-1 |

|---|---|

Molecular Formula |

C21H31NO3 |

Molecular Weight |

345.5 g/mol |

IUPAC Name |

(1R,2S,4S,8R,9S,12S,13R,19R,20R)-20-hydroxy-9,13-dimethyl-5-oxa-16-azahexacyclo[10.9.0.02,9.04,8.013,19.016,20]henicosan-6-one |

InChI |

InChI=1S/C21H31NO3/c1-19-5-3-13-12(14(19)9-16-15(19)10-18(23)25-16)11-21(24)17-4-7-22(21)8-6-20(13,17)2/h12-17,24H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,17-,19+,20-,21-/m1/s1 |

InChI Key |

KFGZZMBROBJWRH-KTNYHBKCSA-N |

SMILES |

CC12CCN3CCC1C3(CC4C2CCC5(C4CC6C5CC(=O)O6)C)O |

Isomeric SMILES |

C[C@]12CCN3CC[C@H]1[C@@]3(C[C@@H]4[C@@H]2CC[C@]5([C@H]4C[C@H]6[C@@H]5CC(=O)O6)C)O |

Canonical SMILES |

CC12CCN3CCC1C3(CC4C2CCC5(C4CC6C5CC(=O)O6)C)O |

Other CAS No. |

63653-59-8 |

Synonyms |

CCNSMDRD cycloneosamandaridine |

Origin of Product |

United States |

Comparison with Similar Compounds

Cycloneosamandione

Cycloneosamandione, a related alkaloid, shares a biosynthetic origin with cycloneosamandaridine. Initially proposed to have structure (16), its revised structure (17) was confirmed via total synthesis. The synthesis involved a Beckmann rearrangement of oxime (18) to yield elactam (19), followed by four additional steps to produce cycloneosamandione .

Key Differences :

Isocynometrine

Isocynometrine ([79659-62-4]) is another C₂₁H₃₁NO₃ alkaloid with a confirmed structure. Synthetic samples exhibit a melting point of 270–272°C, distinct from this compound’s natural form .

Key Differences :

- Structural Clarity: Isocynometrine’s structure is resolved, contrasting with this compound’s uncertainty.

- Thermal Stability: The synthetic Isocynometrine melts at lower temperatures than natural this compound, suggesting divergent molecular packing or functional groups .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Structural Status | Melting Point (°C) | Source | Synthesis Success |

|---|---|---|---|---|---|

| This compound | C₂₁H₃₁NO₃ | Uncertain | 281–283 (natural) | Salamandra maculosa | Unsuccessful |

| Cycloneosamandione | Not provided | Confirmed (17) | Not reported | Synthetic | Successful |

| Isocynometrine | C₂₁H₃₁NO₃ | Confirmed | 270–272 (synthetic) | Not specified | Successful |

Analytical Framework for Similarity Assessment

Drawing from EPA guidelines for chemical mixture comparisons , the following criteria apply:

Structural and Functional Similarities

- Common Components : this compound and cycloneosamandione share biosynthetic precursors but diverge in final structure due to unresolved stereochemistry .

- Toxicological Data: Insufficient data exists for this compound, but its structural ambiguity complicates toxicity predictions compared to Isocynometrine .

Research Implications and Gaps

The unresolved structure of this compound underscores the need for advanced spectroscopic techniques (e.g., cryo-EM or X-ray crystallography) to elucidate its configuration. Comparative studies with Isocynometrine and cycloneosamandione could clarify structure-activity relationships in salamander alkaloids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.